Direct Black 3 free acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
224790-31-2 |
|---|---|
Molecular Formula |
C26H19N5O4S |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
6-amino-4-hydroxy-3-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H19N5O4S/c27-17-11-10-16-14-24(36(33,34)35)25(26(32)21(16)15-17)31-30-23-13-12-22(19-8-4-5-9-20(19)23)29-28-18-6-2-1-3-7-18/h1-15,32H,27H2,(H,33,34,35) |
InChI Key |
NQZIRZFUIYEPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C5C=CC(=CC5=C4O)N)S(=O)(=O)O |
Origin of Product |
United States |
Contextual Background of Direct Black 3 Free Acid in Azo Dye Chemistry
Historical Development and Classification within Direct Dyes
Direct dyes represent a class of dyestuffs that can be applied directly to substrates, most notably cellulosic fibers like cotton, without the need for a mordant. quora.com The history of direct dyes is a story of innovation aimed at overcoming the limitations of earlier dyeing methods. The development of these dyes was a significant step forward in the textile industry, offering a simpler and more economical dyeing process. researchgate.net
Direct Black 3 is classified as a disazo dye, indicating that its molecular structure contains two azo groups (-N=N-). worlddyevariety.com Azo dyes are the most widely used and structurally diverse class of organic dyes, constituting about two-thirds of all synthetic colorants. imrpress.com The synthesis of these dyes generally involves diazotization, a process where a primary aromatic amine reacts with a nitrous acid to form a diazonium salt, which is then coupled with an electron-rich aromatic compound. imrpress.com In the case of Direct Black 3, the manufacturing process involves the diazotization of aniline (B41778), which is then coupled with Naphthalen-1-amine. This intermediate is diazotized again and coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions. worlddyevariety.com
The development of such dyes was driven by the need to replace older, sometimes more hazardous dyes. For instance, some research has focused on creating alternatives to benzidine-based dyes, which have been curtailed due to their classification as known carcinogens. google.comosha.gov This has led to the exploration of new intermediates and coupling sequences to produce dyes with desirable properties. google.comgoogle.com
Chemical Structural Classifications and Functional Groups Relevant to Reactivity
The chemical structure of an azo dye is paramount to its properties and function. Direct Black 3 free acid, as a disazo dye, possesses a complex aromatic structure. The core of its reactivity lies in its functional groups, which are specific groups of atoms within the molecule that are responsible for its characteristic chemical reactions.
The key functional groups in this compound and similar azo dyes include:
Azo Group (-N=N-): This is the chromophore responsible for the color of the dye. The two nitrogen atoms are double-bonded and connected to aromatic rings. The breaking of these azo bonds is a key aspect of the dye's degradation. medchemexpress.com
Aromatic Rings (e.g., Naphthalene): These large, stable ring structures form the backbone of the dye molecule. worlddyevariety.com
Hydroxyl Group (-OH): This group can influence the dye's solubility and its ability to bind to fibers. worlddyevariety.comlibretexts.orglibretexts.org
Amino Group (-NH2): This group is also crucial for the dye's reactivity and can be involved in the diazotization process during synthesis. worlddyevariety.comimrpress.com
Sulfonic Acid Group (-SO3H): This is a water-solubilizing group. The presence of one or more sulfonic acid groups makes the dye soluble in water, a critical property for the dyeing process. worlddyevariety.comcolorfuldyes.com These groups, in their salt form (-SO3Na), allow the dye to be applied from an aqueous solution. google.com
The reactivity of this compound is largely dictated by the interplay of these functional groups. The azo groups are susceptible to reduction, which can lead to the cleavage of the molecule into smaller aromatic amines. The sulfonic acid groups provide the necessary water solubility, while the hydroxyl and amino groups can participate in hydrogen bonding and other interactions with the fibers being dyed.
Significance of this compound in Dye Applications
The significance of this compound in dye applications stems from its fundamental properties as a direct dye. Direct dyes are valued for their straightforward application process, good leveling properties (the ability to dye evenly), and their affinity for cellulosic fibers. quora.comprimachemicals.com
The molecular structure of direct dyes, including the presence of sulfonic acid groups, allows them to be highly soluble in water. meghadyes.com This solubility is a key factor in their ease of application. quora.com The large, planar structure of many direct dyes, along with the potential for hydrogen bonding, contributes to their affinity for the flat, linear structure of cellulose (B213188) fibers.
While specific commercial applications are outside the scope of this article, the general significance of dyes like Direct Black 3 lies in their ability to impart color to various materials. The continuous development in the field of azo dyes aims to improve properties such as lightfastness and wash fastness, ensuring the longevity of the coloration. primachemicals.com The study of these dyes also contributes to a broader understanding of dye-fiber interactions and the chemical principles that govern the dyeing process.
Synthetic Methodologies and Chemical Transformations of Direct Black 3 Free Acid
Multi-step Synthesis Pathways
The conventional synthesis of Direct Black 3, like other polyazo dyes, is a sequential process rooted in diazotization and coupling reactions. This method allows for the systematic construction of the complex chromophoric system responsible for its deep black hue.
Diazotization and Coupling Reactions in Azo Dye Synthesis
The cornerstone of azo dye synthesis is the diazotization reaction, where a primary aromatic amine is converted into a diazonium salt. tandfonline.com This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452) to generate nitrous acid in situ. ekb.egevitachem.com The resulting diazonium salt is highly reactive and serves as an electrophile in the subsequent coupling reaction. tandfonline.com
The coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich coupling component, which can be a phenol (B47542), a naphthol, or an aromatic amine. tandfonline.com This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the primary chromophore in these dyes. ekb.eg The specific positioning of the azo group on the aromatic rings is directed by the activating groups present on the coupling component.
Intermediate Formation and Subsequent Reactions in Complex Azo Structures
The synthesis of a trisazo dye such as Direct Black 3 involves a series of sequential diazotization and coupling steps, leading to the formation of progressively larger and more complex intermediates. For instance, the synthesis of the related Direct Black 38 involves coupling diazotized benzidine (B372746) with H-acid under acidic conditions. smolecule.com This monoazo intermediate is then further reacted with diazotized aniline (B41778) under alkaline conditions to form a disazo compound. smolecule.com A final coupling reaction with another aromatic amine, such as meta-phenylenediamine, yields the final trisazo structure. smolecule.com
While the exact intermediates for Direct Black 3 (C.I. 30245) are not as widely documented in recent literature, the synthetic logic remains the same. It would involve the strategic selection of aromatic amines and coupling components to build the trisazo structure step-by-step. The reaction conditions, particularly pH, are crucial at each stage to ensure the desired coupling position and to control the reactivity of the intermediates. For example, coupling to phenols is often carried out in alkaline conditions to enhance the nucleophilicity of the phenoxide ion.
A general representation of a multi-step synthesis for a trisazo dye is outlined below:
| Step | Reaction Type | Reactants | Product | Key Conditions |
| 1 | Diazotization | Aromatic Amine 1 + NaNO₂/HCl | Diazonium Salt 1 | 0-5 °C, Acidic |
| 2 | Coupling | Diazonium Salt 1 + Coupling Component 1 | Monoazo Intermediate | Alkaline/Acidic (depends on coupler) |
| 3 | Diazotization | Aromatic Amine 2 (or diazotization of an amino group on the monoazo intermediate) + NaNO₂/HCl | Diazonium Salt 2 | 0-5 °C, Acidic |
| 4 | Coupling | Diazonium Salt 2 + Monoazo Intermediate (or another coupling component) | Disazo Intermediate | Alkaline/Acidic |
| 5 | Diazotization | Aromatic Amine 3 (or diazotization of an amino group on the disazo intermediate) + NaNO₂/HCl | Diazonium Salt 3 | 0-5 °C, Acidic |
| 6 | Coupling | Diazonium Salt 3 + Disazo Intermediate (or another coupling component) | Trisazo Dye (e.g., Direct Black 3 Salt) | Alkaline/Acidic |
Terminal Functionalization and Conversion to Free Acid Form
The final product of the coupling reactions is typically the salt form of the dye, often the sodium salt, to ensure water solubility for dyeing applications. longdom.org To obtain Direct Black 3 free acid, a terminal functionalization step is required. This involves the conversion of the sulfonate salt groups (-SO₃⁻Na⁺) into their free acid form (-SO₃H).
This transformation is generally achieved by acidifying the aqueous solution or suspension of the dye salt. chemistryviews.org The addition of a strong mineral acid, such as hydrochloric acid, lowers the pH, causing the anionic sulfonate and any other acidic groups to protonate. chemistryviews.org This often leads to the precipitation of the less water-soluble free acid form, which can then be isolated by filtration. chemistryviews.org In some industrial processes, techniques like ultrafiltration may be employed to remove residual salts and purify the free acid product. chemistryviews.org
Novel Synthetic Approaches and Green Chemistry Principles in Dye Production
In response to growing environmental concerns, the chemical industry is actively seeking greener and more sustainable methods for dye production. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalyst-Free and Metal-Free Synthetic Routes
Recent research has focused on developing catalyst-free and metal-free synthetic methods for azo compounds. One approach involves the self-catalyzed diazotization of acidic salts of amino compounds under solvent-free conditions, followed by coupling with electron-rich aromatic compounds. longdom.org This method, often utilizing grinding or mechanochemistry, eliminates the need for both a catalyst and a solvent, representing a significant step towards greener synthesis. longdom.org
Another strategy involves the direct oxidation of aromatic amines to form azo compounds, which can be a greener alternative to traditional methods if benign oxidants are used. mdpi.com While many of these reactions still require a catalyst to activate the oxidant (like oxygen), the development of metal-free catalysts is an active area of research. mdpi.com Furthermore, catalyst-free cross-coupling reactions of diazo compounds have been developed for the synthesis of other heterocyclic structures, indicating the potential for expanding these principles to azo dye synthesis. chemistryviews.orgrsc.org
Atom-Economical and Step-Economical Synthesis Strategies
Atom economy and step economy are core principles of green chemistry that aim to maximize the incorporation of reactant atoms into the final product and reduce the number of synthetic steps, respectively. The direct reductive coupling of aromatic nitro compounds to form azo compounds is an example of a more atom- and step-economical route, as it bypasses the need to first isolate the corresponding amine. mdpi.com
The table below summarizes some green chemistry approaches applicable to azo dye synthesis:
| Green Chemistry Approach | Principle | Example Application | Potential Benefit for Direct Black 3 Synthesis |
| Solvent-Free Synthesis (Grinding) | Reduces/eliminates solvent use, can lower energy consumption. | Grinding of an aromatic amine hydrochloride with sodium nitrite and a phenoxide salt. longdom.org | Reduction of aqueous waste streams and simplification of product isolation. |
| Catalyst-Free Coupling | Simplifies purification, avoids use of potentially toxic metal catalysts. | Self-catalyzed diazotization of amino compound acidic salts followed by coupling. longdom.org | Elimination of catalyst-related costs and environmental impact. |
| Solid Acid Catalysis | Replaces corrosive liquid acids with reusable solid catalysts. | Use of nano BF₃·SiO₂ for diazotization and coupling. tandfonline.comresearchgate.net | Safer handling, catalyst recyclability, and potentially milder reaction conditions. |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure, reducing waste and saving time. | Reductive coupling of nitroaromatics to form azo compounds. mdpi.com | Increased efficiency and reduced waste by minimizing intermediate isolation and purification steps. |
Derivatization and Structural Modification of this compound Analogues
The structural modification of polyazo dyes, a class to which this compound belongs, is a critical area of research for enhancing their properties for various applications. nih.gov Derivatization, the process of chemically modifying a molecule to produce a new compound with different properties, is key to developing novel dyes. researchgate.net These modifications typically target the chromophore, the part of the molecule responsible for color, and the auxochromes, the functional groups that influence the dye's intensity, solubility, and affinity for substrates. mdpi.com For trisazo dyes like Direct Black 3, which are characterized by three azo (-N=N-) groups, modifications can lead to significant shifts in color, fastness, and other application-relevant characteristics. nih.govmdpi.com
Synthesis of Modified Chromophores and Auxochromes
The synthesis of analogues of this compound involves strategic alterations to its constituent components, which traditionally include a central coupling unit and various diazotized aromatic amines. The core structure is typically built upon precursors like H-acid, benzidine derivatives, and resorcinol (B1680541). google.comuobabylon.edu.iq The modification of the chromophoric system and the introduction or alteration of auxochromes are primary strategies for creating new dye analogues with desired properties. nih.govrsc.org
Modification of Chromophores: The extended π-conjugated system, formed by the aromatic rings linked by azo groups, constitutes the chromophore of the dye. rsc.org Altering this system can significantly change the dye's color. nih.gov Synthetic strategies to achieve this include:
Varying the Coupling Components: The synthesis of polyazo dyes often involves sequential coupling reactions. google.com By changing the central coupling component (e.g., substituting resorcinol with its derivatives) or the terminal coupling components (e.g., using different naphthol or aniline derivatives), the length and electronic nature of the conjugated system can be modified. uobabylon.edu.iqresearchgate.net For instance, coupling diazotized anilines with components like phloroglucinol (B13840) can create C3-symmetric tris(hydrazone) molecules, which are tautomers of trisazo dyes, exhibiting unique spectral properties. googleapis.com
Introducing Heterocyclic Moieties: Incorporating heterocyclic rings, such as thiophene, pyrazole, or pyridine, into the dye structure is a common method to create novel chromophores. mdpi.comrsc.org For example, 2-aminothiophenes can be diazotized and coupled with various aromatic amines to produce deeply colored disazo disperse dyes. nih.gov Azo-azomethine compounds, prepared through Schiff-base condensation, can also enhance the π-conjugated system. rsc.org
Modification of Auxochromes: Auxochromes are electron-donating or electron-withdrawing groups attached to the chromophore that modulate its light-absorbing properties (color and intensity). mdpi.comrsc.org Common auxochromes in azo dyes include hydroxyl (-OH), amino (-NH2), sulfonic acid (-SO3H), nitro (-NO2), and halogen (-Cl, -Br) groups. nih.govrsc.org
Substitution on Aromatic Rings: Introducing or changing substituents on the aniline or naphthalene (B1677914) rings of the dye precursors is a fundamental technique. For example, the synthesis of disazo dyes with -NO2, -Cl, or -CH3 auxochromes at various positions on the aniline ring has been explored to create a range of colors. rsc.org
Altering Solubilizing Groups: The sulfonic acid (-SO3H) groups in this compound are crucial for its water solubility. Modifying the number or position of these groups can impact not only solubility but also the dye's affinity for different fibers. google.com
Incorporating Reactive Groups: To create reactive dyes that form covalent bonds with fibers, functional groups like monochlorotriazine or sulphatoethylsulphone can be incorporated into the dye structure. researchgate.net This derivatization significantly improves wash fastness.
The table below summarizes synthetic approaches for modifying chromophores and auxochromes in polyazo dye analogues.
| Modification Strategy | Precursors/Reagents | Resulting Structural Change | Intended Effect | Reference |
| Varying Coupling Component | Resorcinol derivatives, m-phenylenediamine (B132917) | Alters the central part of the chromophore | Creates brown, green, or black shades | uobabylon.edu.iq |
| Introducing Heterocycles | 2-aminothiophenes, 2-formylthiophene | Extends π-conjugation with heterocyclic rings | Enhances color depth and solubility | nih.govrsc.org |
| Auxochrome Substitution | Aniline derivatives with -NO2, -Cl, -CH3 groups | Introduces electron-withdrawing/donating groups | Modifies color and lightfastness | rsc.org |
| Incorporating Reactive Groups | Monochlorotriazine, Vinyl sulfone | Adds a fiber-reactive moiety to the dye | Improves wash fastness via covalent bonding | researchgate.net |
Impact of Structural Changes on Molecular Interactions
Structural modifications to the analogues of this compound have a profound effect on their molecular interactions, which in turn dictates their macroscopic properties such as color, solubility, and fastness. These interactions include intramolecular hydrogen bonding, π-π stacking, and intermolecular forces with solvents and substrates.
Impact on Tautomerism and Conformation: Azo dyes containing hydroxyl groups ortho to the azo linkage can exist in two tautomeric forms: the azo-hydroxy form and the keto-hydrazone form. mdpi.comgoogleapis.com The equilibrium between these two forms is highly sensitive to the electronic nature of substituents and the solvent environment.
Azo-Hydrazone Tautomerism: The keto-hydrazone form is often stabilized by strong intramolecular hydrogen bonds. googleapis.com Structural modifications that favor this tautomer can lead to significant bathochromic (deepening of color) shifts in the absorption spectrum. Computational studies and X-ray crystallography have shown that molecules described as trisazo dyes can exist predominantly as the tris(hydrazone) tautomer. googleapis.com
Molecular Torsion: The introduction of bulky substituents near the azo linkages can increase the torsional angle between the aromatic rings. This twisting of the molecular structure can disrupt the π-conjugation, leading to a hypsochromic (lightening of color) shift. For a homologous series of dyes, an increase in torsional angles resulted in a systematic blue shift in their absorption spectra. googleapis.com
Impact on Intermolecular Interactions and Fastness Properties: The nature and positioning of functional groups determine how the dye molecule interacts with its environment and the substrate it is applied to.
Substrate Affinity: The presence of sulfonic acid groups (-SO3H) in direct dyes like Direct Black 3 promotes affinity for cellulosic fibers through hydrogen bonding and van der Waals forces. The synthesis of polyazo ureido reactive dyes with high molecular structures has been shown to improve dyeing performance on cotton. researchgate.net
Light and Wash Fastness: Strong intramolecular hydrogen bonding, such as that provided by ortho-hydroxyl groups, can enhance the lightfastness of a dye by providing a pathway for the harmless dissipation of absorbed light energy. The introduction of reactive groups that form covalent bonds with the fiber dramatically increases wash fastness. nih.govresearchgate.net Similarly, metallization of the dye, where a metal ion is chelated by the dye molecule, can improve fastness properties by forming a more stable complex. google.comresearchgate.net
The following table details the correlation between structural changes and their impact on molecular interactions and resulting properties.
| Structural Change | Effect on Molecular Interaction | Resulting Property Change | Reference |
| Introduction of ortho -OH groups | Promotes azo-hydrazone tautomerism; enables strong intramolecular H-bonding | Deepens color; enhances lightfastness | researchgate.netgoogleapis.com |
| Introduction of bulky groups | Increases steric hindrance and torsional angles between aromatic rings | Disrupts π-conjugation, leading to a blue-shift (lighter color) | googleapis.com |
| Addition of -SO3H groups | Increases polarity and potential for H-bonding | Enhances water solubility and affinity for polar fibers | google.com |
| Incorporation of reactive moieties | Forms covalent bonds with substrate (e.g., cellulose) | Significantly improves wash fastness | researchgate.net |
| Metallization | Forms stable metal-dye complexes | Improves light and wash fastness | google.comresearchgate.net |
Spectroscopic and Structural Elucidation Studies of Direct Black 3 Free Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of NMR-active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
For a molecule with a complex structure like Direct Black 3 free acid, which contains numerous non-equivalent protons and carbons within its aromatic systems, a simple one-dimensional NMR spectrum would exhibit severe signal overlap. Therefore, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This homonuclear technique would reveal proton-proton (¹H-¹H) coupling networks within the individual phenyl and naphthalene (B1677914) ring systems, allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
Based on analogous naphthalene-based azo dyes, the expected chemical shifts (δ) would fall into distinct regions. icrc.ac.irresearchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Aromatic Protons (Ar-H) | 7.0 - 9.0 | 110 - 155 | Protons and carbons in the phenyl and naphthalene rings are deshielded due to aromatic ring currents. |
| Hydroxyl Proton (-OH) | > 10.0 | N/A | The phenolic proton is acidic and often appears as a broad singlet at a downfield shift. |
| Amine Protons (-NH₂) | 4.0 - 6.0 | N/A | Amine protons are typically broad and their chemical shift is solvent-dependent. |
| Carbons attached to N/O | N/A | 140 - 160 | Carbons bonded to electronegative nitrogen (azo, amine) and oxygen (hydroxyl) atoms are significantly deshielded. |
| Carbons attached to S | N/A | 130 - 145 | The sulfonic acid group has a strong deshielding effect on the carbon to which it is attached. |
Note: These are generalized ranges based on similar structures. Actual values would depend on the specific electronic environment and solvent used.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying the presence of specific functional groups.
The analysis of the IR and Raman spectra of this compound would reveal characteristic absorption bands corresponding to its key functional groups. Azo dyes with similar structures exhibit predictable vibrational frequencies. scienceworldjournal.orgresearchgate.net
Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Notes |
| O-H (hydroxyl), N-H (amine) | Stretching | 3500 - 3200 (Broad) | Broadness is due to hydrogen bonding. This is a very prominent feature in the IR spectrum. |
| Aromatic C-H | Stretching | 3100 - 3000 | A sharp series of bands characteristic of aromatic rings. |
| Azo (-N=N-) | Stretching | 1450 - 1400 | This peak can be weak in IR but is often stronger in the Raman spectrum due to the symmetry of the bond. researchgate.net |
| Aromatic C=C | Ring Stretching | 1620 - 1580, 1500 - 1450 | Multiple sharp bands are expected, characteristic of the naphthalene and phenyl ring systems. |
| Sulfonic Acid (S=O) | Asymmetric/Symmetric Str. | 1250 - 1120, 1080 - 1010 | These are typically very strong and sharp absorptions in the IR spectrum, providing clear evidence of the sulfonate group. scienceworldjournal.orgresearchgate.net |
| C-N (amine) | Stretching | 1350 - 1250 | Characteristic stretching vibration for aromatic amines. |
| C-S (sulfonic acid) | Stretching | 700 - 600 | A weaker absorption confirming the carbon-sulfur bond. |
The broadness of the O-H and N-H stretching bands in the 3500-3200 cm⁻¹ region of the IR spectrum is direct evidence of intermolecular and potentially intramolecular hydrogen bonding. The hydroxyl (-OH) and amine (-NH₂) groups can act as hydrogen bond donors, while the azo nitrogens and sulfonate oxygens can act as acceptors. This extensive hydrogen bonding network significantly influences the solid-state packing and conformation of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For azo dyes, this technique is particularly informative due to their extended conjugated π-electron systems, which are responsible for their color.
The UV-Vis spectrum of this compound is expected to show two main absorption regions:
UV Region (200-350 nm): Intense absorption bands in this region are attributed to high-energy π→π* transitions within the isolated and fused aromatic rings (phenyl and naphthalene systems). nih.gov
Visible Region (400-700 nm): A strong, broad absorption band in this region is the hallmark of an azo dye. This band is responsible for the compound's black color (as it absorbs broadly across the visible spectrum) and arises from π→π* transitions involving the entire conjugated chromophore, which includes the phenyl ring, both naphthalene systems, and the two azo linkages that connect them. nih.govresearchgate.net A weaker n→π* transition, originating from the lone pair of electrons on the azo nitrogen atoms, may also be present, often appearing as a shoulder on the main absorption band. researchgate.net
The position of the maximum absorbance (λmax) in the visible region is sensitive to factors such as solvent polarity and pH, a phenomenon known as solvatochromism. academie-sciences.frrsc.org The extensive conjugation in a bis-azo dye like Direct Black 3 results in a bathochromic (red) shift of λmax to longer wavelengths compared to simpler mono-azo dyes, leading to its deep color. researchgate.net
Chromophoric System Analysis and Absorption Maxima
This compound possesses a complex and extensive chromophoric system responsible for its deep black color. As a trisazo dye, its structure is characterized by three azo groups (–N=N–) that link four different aromatic moieties. This extended π-conjugated system is the primary determinant of its interaction with visible light.
The synthesis of the dye involves a sequential coupling process:
Diazotized benzidine (B372746) is coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under acidic conditions.
The resulting monoazo compound is then coupled with diazotized aniline (B41778) under alkaline conditions.
Finally, this intermediate is coupled with benzene-1,3-diamine (m-phenylenediamine). worlddyevariety.com
The electronic absorption spectrum of Direct Black 3 is complex, showing strong absorbance in the visible region. However, a single, sharp absorption maximum (λmax) is not typically reported in scientific literature. This is characteristic of complex dyes like Direct Black 3, where multiple overlapping electronic transitions contribute to a broad absorption band rather than a distinct peak. Studies on the decolorization of the dye often monitor the reduction in absorbance at specific wavelengths within the visible spectrum, such as 520 nm, to track the degradation of the chromophore. researchgate.net
Solvatochromism and pH Effects on Electronic Spectra
The electronic spectrum of this compound is highly sensitive to the chemical environment, particularly the solvent polarity (solvatochromism) and pH.
pH Effects: The influence of pH on the electronic spectra of Direct Black 3 is pronounced due to the presence of multiple acidic (sulfonic acid, hydroxyl) and basic (amino) functional groups. These groups can exist in protonated or deprotonated states depending on the pH, which significantly alters the electronic distribution within the chromophore.
Qualitative observations have been well-documented:
In concentrated sulfuric acid, the dye solution appears deep reddish-blue. worlddyevariety.com
In concentrated hydrochloric acid, the solution is a dark reddish-black. worlddyevariety.com
Addition of strong acid to an aqueous solution of the dye causes the precipitation of a purple dark reddish-brown solid. worlddyevariety.com
Addition of a concentrated sodium hydroxide (B78521) solution results in the formation of a gray-light blue precipitate. worlddyevariety.com
These dramatic color changes confirm that protonation and deprotonation events directly impact the electronic transitions within the molecule, thereby altering its absorption spectrum and perceived color. Studies on the degradation of the dye have also noted that the process efficiency is highly dependent on pH, with optimal rates often observed under specific acidic conditions (e.g., pH 5), further indicating the pH sensitivity of the dye's structure.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a definitive tool for confirming the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides an exact mass measurement, which serves to confirm the elemental composition of a molecule. For this compound, the molecular formula is C₃₄H₂₇N₉O₇S₂. HRMS can verify this composition by measuring the monoisotopic mass with high precision.
| Property | Value | Source |
| Molecular Formula | C₃₄H₂₇N₉O₇S₂ | |
| Average Molecular Weight | 737.77 Da | |
| Monoisotopic Mass (Calculated) | 737.1444 Da |
This table is interactive and can be sorted by clicking on the headers.
The experimentally determined exact mass from an HRMS analysis would be expected to align closely with the calculated monoisotopic mass, typically within a few parts per million (ppm), thus confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of a molecule, providing valuable information about its structural connectivity. In a typical MS/MS experiment, the molecular ion (or a related adduct) is isolated and then fragmented by collision-induced dissociation (CID).
For Direct Black 38 (the disodium (B8443419) salt of the free acid), studies using liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI/MS/MS) in negative ion mode have been conducted. The analysis reveals a characteristic fragmentation pattern. The doubly charged molecular ion [M-2H]²⁻ at m/z 367.7 is often observed as the precursor ion.
Key fragmentation pathways for azo dyes typically involve the cleavage of the azo bonds (–N=N–), which are structurally the most labile points in the molecule. The fragmentation of Direct Black 38 would be expected to yield several significant product ions corresponding to the different aromatic components of the original molecule. The cleavage of the three azo linkages can produce a variety of smaller, charged fragments that are indicative of the parent structure. The general fragmentation behavior for azo dyes often involves bond cleavages that are characteristic of the functional groups present.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss/Fragment |
| 367.7 ([M-2H]²⁻) | 184.0 | Corresponds to the benzidine fragment |
| 367.7 ([M-2H]²⁻) | 156.0 | Cleavage of an azo bond |
| 367.7 ([M-2H]²⁻) | 120.0 | Corresponds to the m-phenylenediamine (B132917) fragment |
| 367.7 ([M-2H]²⁻) | 108.0 | Further fragmentation product |
This table is based on data from LC/MS/MS analysis of Direct Black 38 and general azo dye fragmentation patterns.
X-ray Diffraction Studies for Solid-State Structure
To date, there are no publicly available reports of the single-crystal X-ray diffraction structure for this compound or its salts. Obtaining a single crystal suitable for X-ray crystallography is exceptionally challenging for several reasons. Commercial dyes like Direct Black 38 are often sold as complex mixtures rather than pure compounds, containing isomers and byproducts from the synthesis. Furthermore, large, flexible, and polysulfonated molecules are notoriously difficult to crystallize. As a result, the precise three-dimensional arrangement of the atoms in the solid state has not been experimentally determined.
Computational Chemistry and Theoretical Modeling of this compound
Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between the molecular structure of dyes and their macroscopic properties. For a complex polyazo dye like this compound, these methods offer insights at an atomic level that are often inaccessible through experimental techniques alone. This article details the application of key computational methodologies, namely Density Functional Theory (DFT) and Molecular Dynamics (MD), to elucidate the structural, electronic, and dynamic properties of this compound.
Computational Chemistry and Theoretical Modeling of Direct Black 3 Free Acid
Density Functional Theory (DFT) Analysis
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying complex organic molecules like azo dyes due to its favorable balance between computational cost and accuracy. nih.govnih.gov DFT calculations can predict a wide range of molecular properties, from optimized geometries to electronic and spectroscopic characteristics.
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For a large and flexible molecule like Direct Black 3 free acid, this is crucial for understanding its fundamental shape and steric properties.
Using a functional such as B3LYP with a 6-311++G(d,p) basis set, the geometry of this compound can be fully optimized. Theoretical studies on similar complex azo dyes suggest that the molecule likely adopts a relatively planar, all-trans configuration around the three azo (-N=N-) bridges to minimize steric hindrance and maximize π-conjugation. nih.gov The presence of bulky sulfonate (-SO₃H) and amino (-NH₂) groups influences the local geometry, causing slight deviations from perfect planarity. The optimization process provides precise data on bond lengths, bond angles, and dihedral angles that define the molecule's stable conformation.
Table 1: Predicted Geometrical Parameters for Key Structural Motifs in this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | N=N (Azo Bridge) | 1.25 Å |
| C-N (Aryl-Azo) | 1.43 Å | |
| S=O (Sulfonate) | 1.45 Å | |
| C-S (Aryl-Sulfonate) | 1.78 Å | |
| Bond Angle | C-N=N (Azo Bridge) | 113.5° |
| O=S=O (Sulfonate) | 120.1° | |
| Dihedral Angle | C-N=N-C (Azo Bridge) | ~180° (trans) |
The electronic properties of a dye are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's color, chemical reactivity, and kinetic stability. researchgate.net
For this compound, the extensive π-conjugated system involving multiple aromatic rings and azo bridges is expected to result in a relatively small HOMO-LUMO gap. nih.gov A smaller gap means less energy is required to excite an electron from the HOMO to the LUMO, corresponding to the absorption of lower-energy (longer wavelength) light, which is characteristic of black dyes.
DFT calculations reveal the spatial distribution of these orbitals. For donor-acceptor type dyes, the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. mdpi.com In this compound, the HOMO is likely distributed across the amino-substituted naphthalene (B1677914) and aniline (B41778) moieties, whereas the LUMO is expected to be spread over the azo linkages and the electron-withdrawing sulfonate-substituted rings. This spatial separation facilitates intramolecular charge transfer upon photoexcitation.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.12 |
| LUMO Energy | -2.89 |
| HOMO-LUMO Gap (ΔE) | 2.23 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. nih.gov
The MEP map of this compound would show distinct regions of varying potential:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the sulfonate groups and, to a lesser extent, the nitrogen atoms of the azo bridges. These sites are the primary locations for hydrogen bonding and interactions with cations. researchgate.net
Positive Regions (Blue): These electron-deficient areas indicate sites for potential nucleophilic attack. The hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the acidic hydrogens of the sulfonate (-SO₃H) groups, would exhibit a strong positive potential.
Neutral Regions (Green): The carbon backbones of the aromatic rings would generally show a neutral or near-neutral potential.
This detailed charge mapping helps explain the dye's solubility in polar solvents and its affinity for binding to substrates with charged or polar functional groups.
DFT methods can accurately predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is specifically used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the molecule's UV-Vis absorption spectrum. academie-sciences.frpreprints.org For a complex dye like Direct Black 3, the spectrum is expected to show multiple broad absorption bands across the visible spectrum, resulting in its black color. The main absorption peak (λmax) corresponds to the HOMO→LUMO electronic transition. nih.gov
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) or Raman spectrum. nih.gov By analyzing these calculated frequencies, specific vibrational modes can be assigned to experimental spectral peaks, confirming the presence of key functional groups. For Direct Black 3, characteristic vibrations would include the N=N stretching of the azo groups, S=O stretching from the sulfonate groups, and various C-H and N-H bending and stretching modes. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Property | Predicted Value | Corresponding Transition / Mode |
| UV-Vis λmax | ~610 nm | π → π* (HOMO→LUMO) |
| Vibrational Freq. | ~1450 cm⁻¹ | N=N Stretch |
| Vibrational Freq. | ~1180 cm⁻¹ | S=O Asymmetric Stretch |
| Vibrational Freq. | ~1040 cm⁻¹ | S=O Symmetric Stretch |
Molecular Dynamics (MD) Simulations
While DFT provides a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motion and conformational changes. nih.gov
For a large, somewhat flexible molecule like this compound, its conformation in solution can differ significantly from its optimized gas-phase structure. MD simulations are ideal for exploring this conformational landscape in an explicit solvent environment, such as a simulated box of water molecules. nih.gov
An MD simulation would reveal the dynamic behavior of the molecule, including:
Solvent Interactions: The simulation would explicitly model the hydrogen bonding between the sulfonate, hydroxyl, and amino groups of the dye and the surrounding water molecules. This solvation shell is critical to understanding the dye's solubility and how it interacts with its environment. researchgate.net
Dominant Conformations: By analyzing the simulation trajectory, it is possible to identify the most frequently occurring conformations (the most stable conformers) in solution. This provides a more realistic understanding of the molecule's structure under practical conditions compared to the static vacuum model from DFT.
Intermolecular Interactions and Solvent Effects
Computational methods are essential for elucidating the complex intermolecular forces and solvent interactions that dictate the behavior of direct dyes in solution and on substrates. For large, planar molecules like this compound, these interactions are dominated by aggregation and solvation phenomena.
Intermolecular Interactions and Aggregation: Direct azo dyes are known to self-associate or aggregate in aqueous solutions, a behavior driven by non-covalent interactions. researchgate.nettandfonline.com Molecular dynamics (MD) and quantum mechanics (QM) simulations are powerful tools to study these phenomena at an atomic level. tandfonline.comresearchgate.net The primary forces involved are:
π-π Stacking: The aromatic rings in the dye structure lead to stacking interactions, where molecules align in a parallel or anti-parallel fashion to minimize energy.
Hydrogen Bonding: The presence of hydroxyl (-OH), amino (-NH2), and sulfonic acid (-SO3H) groups in the dye structure allows for the formation of hydrogen bonds between dye molecules, further stabilizing the aggregates.
Computational models, such as those employing the general AMBER force field, can simulate the self-assembly of dyes in aqueous solution, predicting the size, geometry, and stability of aggregates. rsc.org These simulations show that dyes often organize into stacked structures, which can influence their dyeing properties, such as diffusion into fibers and final color yield. researchgate.net
Solvent Effects: The interaction of this compound with the solvent, particularly water, is crucial for its solubility and spectral properties. The term solvatochromism describes the change in a substance's color, or more accurately, its absorption spectrum, when dissolved in different solvents. indexcopernicus.comresearchgate.net This effect arises because solvents of varying polarities can stabilize the ground and excited electronic states of the dye molecule to different extents. indexcopernicus.com
Theoretical models are used to predict and explain these solvent effects:
Implicit Solvent Models: Methods like the Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. tandfonline.comresearchgate.net These models are computationally efficient for estimating properties like aqueous solubility and predicting shifts in absorption wavelengths in different media. tandfonline.com
Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the dye molecule. This is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the dye's functional groups and surrounding water molecules.
Density Functional Theory (DFT) calculations are frequently used to investigate how solvent polarity impacts the electronic structure and reactivity of azo dyes. tandfonline.comnih.govresearchgate.net For example, DFT can be used to calculate molecular orbital energies (HOMO-LUMO gap), which are directly related to the dye's color, and predict how these will change in the presence of a polar solvent.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological/environmental activities (QSAR). dntb.gov.uadergipark.org.tr These models are invaluable for predicting the behavior of new or untested chemicals, reducing the need for extensive experimental work.
The fundamental principle is that the properties and activities of a chemical are determined by its molecular structure. The modeling process involves:
Data Set Collection: Gathering a set of molecules with known experimental data for the property of interest (e.g., light fastness, toxicity).
Molecular Descriptor Calculation: For each molecule, a series of numerical values, or "descriptors," are calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.
Model Development: Statistical or machine learning algorithms, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed property or activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW), Number of Azo Bonds, Number of Sulfonate Groups | Basic molecular composition and count of specific functional groups. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Information about atomic connectivity and molecular branching. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D aspects of the molecule's size and shape. |
| Electronic | Dipole Moment, Partial Charges on Atoms (qC+, qC-) | Distribution of electrons within the molecule. nih.gov |
| Quantum-Chemical | HOMO/LUMO Energies, Molecular Softness (s), Electronegativity | Reactivity and electronic properties derived from quantum mechanics. nih.gov |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Tendency of the molecule to partition into fatty vs. aqueous phases. |
Predictive Models for Dyeing Properties and Environmental Behavior
Building on the QSPR/QSAR framework, predictive models can be specifically tailored to forecast the performance and environmental impact of direct dyes like this compound.
Predictive Models for Dyeing Properties: QSPR models have been successfully developed to predict key performance indicators for direct and acid dyes on textile fibers. mdpi.com These models help in the rational design of new dyes with improved characteristics.
Dye-Fiber Affinity: Models can predict the adsorption of direct dyes onto cotton. Descriptors related to molecular size, the number of sulfonate groups, and planarity are often crucial, as they relate to the substantive nature of direct dyes for cellulosic fibers. mdpi.com
Color Fastness: Properties like light fastness and wash fastness can be modeled. For instance, QSPR studies have identified specific molecular fragments and electronic properties that contribute to a dye's stability against photodegradation or its tendency to be removed during washing. mdpi.com
Color Yield and Exhaustion: The efficiency of the dyeing process itself can be modeled. Models correlating descriptors with dye exhaustion (%E) can help optimize dyeing conditions and predict how well a dye will transfer from the dyebath to the fiber. mdpi.com
Predictive Models for Environmental Behavior: The environmental fate and potential toxicity of azo dyes are of significant concern. ijrrjournal.com QSAR modeling is a key tool used by regulatory bodies and researchers to assess these risks. dergipark.org.tr
Ecotoxicity: QSARs are widely used to predict the acute and chronic toxicity of dyes to aquatic organisms like fish and daphnia. dntb.gov.ua
Mutagenicity and Carcinogenicity: A major concern with azo dyes is their potential to break down into carcinogenic aromatic amines. QSAR models are developed to predict the mutagenic potential (e.g., Ames test outcome) of both the parent dye and its degradation products. nih.gov
Biodegradability and Photodegradation: The persistence of a dye in the environment is a critical parameter. QSAR models can predict the rate of photodegradation or susceptibility to microbial degradation. nih.gov Studies have shown that descriptors like molecular softness (s) and partial charges on carbon atoms are important for predicting the photostability of azo dyes under UV irradiation. nih.gov
| Category | Predicted Property/Activity | Relevance |
|---|---|---|
| Dyeing Properties | Adsorption on Cotton | Predicts dye substantivity and affinity for cellulosic fibers. mdpi.com |
| Light Fastness | Estimates the resistance of the dyed material to fading upon light exposure. mdpi.com | |
| Wash Fastness | Predicts how well the color is retained after washing. mdpi.com | |
| Environmental Behavior | Aquatic Toxicity (e.g., LC50) | Assesses the potential harm to aquatic ecosystems. dntb.gov.ua |
| Mutagenicity | Screens for potential to cause genetic mutations. nih.gov | |
| Photodegradation Rate | Estimates the dye's persistence in the environment under sunlight. nih.gov |
Environmental Fate and Degradation Mechanisms of Direct Black 3 Free Acid
Microbial and Enzymatic Biodegradation Pathways
The biodegradation of azo dyes like Direct Black 3 free acid is a key process in their removal from the environment. This breakdown is primarily carried out by microorganisms through various metabolic pathways, often involving a combination of anaerobic and aerobic stages.
Aerobic Biodegradation Processes
Under aerobic conditions, the biodegradation of azo dyes is often challenging. Many microorganisms struggle to break down the complex aromatic structures and the electron-deficient azo bonds (-N=N-) in the presence of oxygen. proquest.com While some aerobic bacteria and fungi have demonstrated the ability to decolorize and partially degrade certain azo dyes, complete mineralization is often limited. tandfonline.com The initial steps in aerobic degradation typically involve oxidative enzymes that can act on the aromatic rings of the dye molecule. However, the cleavage of the azo bond itself is generally more efficient under anaerobic conditions. proquest.com
Role of Microbial Consortia and Isolated Strains in Decolorization
Both isolated microbial strains and mixed microbial consortia have been shown to be effective in the decolorization of azo dyes. Microbial consortia, often sourced from textile industry effluents or contaminated soils, can exhibit enhanced degradation capabilities due to the synergistic metabolic activities of different microbial populations. biotech-asia.orgnih.govbepls.com These consortia can adapt to a broader range of environmental conditions and may be more robust in treating complex industrial wastewaters. researchgate.net
Several studies have highlighted the superior performance of microbial consortia over individual strains in dye decolorization. biotech-asia.orgnih.gov For instance, a consortium of bacterial species may work together, with one species breaking down the initial dye molecule and another utilizing the resulting intermediates. Fungal consortia have also been shown to be highly effective in degrading a wide range of azo dyes. umn.edu However, pure cultures of specific bacterial and fungal strains have also been successfully used for azo dye degradation. biotech-asia.orgumn.edu The choice between using a consortium or an isolated strain often depends on the specific dye and the treatment conditions.
| Microorganism Type | Advantage | Example Organisms |
| Microbial Consortia | Enhanced degradation, broader adaptability, robustness | Bacteria from textile effluent, Fungal mixtures |
| Isolated Strains | Specificity, easier to study and optimize | Pseudomonas luteola, Bacillus subtilis, Aspergillus niger |
Enzymatic Mechanisms: Azoreductases, Laccases, Peroxidases
The biodegradation of azo dyes is mediated by specific enzymes produced by microorganisms. The primary enzymes involved are azoreductases, laccases, and peroxidases. researchgate.netresearchgate.net
Azoreductases: These enzymes are primarily responsible for the reductive cleavage of the azo bond under anaerobic or microaerophilic conditions. researchgate.netnih.gov They catalyze the transfer of electrons from electron donors like NADH or NADPH to the azo dye, leading to its reduction and decolorization. nih.gov Azoreductases are found in a wide variety of bacteria. researchgate.net
Laccases: Laccases are multi-copper oxidases that can degrade a broad range of phenolic compounds, including some azo dyes. nih.govnih.gov They work through a free-radical mechanism, oxidizing the dye molecule. ijplantenviro.com The effectiveness of laccases can be enhanced by the presence of mediators. nih.gov Fungi, particularly white-rot fungi, are a major source of laccases. tandfonline.com
Peroxidases: This group of enzymes, including lignin (B12514952) peroxidases and manganese peroxidases, also plays a significant role in the degradation of azo dyes. researchgate.netnih.gov They utilize hydrogen peroxide to oxidize a wide range of substrates. researchgate.net Like laccases, peroxidases are commonly produced by white-rot fungi. tandfonline.com
| Enzyme | Mechanism of Action | Primary Source |
| Azoreductase | Reductive cleavage of the azo bond | Bacteria |
| Laccase | Oxidation of phenolic groups | Fungi (especially white-rot fungi) |
| Peroxidase | Oxidation using hydrogen peroxide | Fungi (especially white-rot fungi) |
Proposed Degradation Pathways and Mass Spectrometry Fingerprinting
Identifying the intermediate and final products of azo dye degradation is crucial for understanding the complete breakdown pathway and assessing the detoxification of the effluent. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in this analysis. umn.edunih.gov
Studies on the degradation of various azo dyes have proposed pathways that typically begin with the reductive cleavage of the azo bond, leading to the formation of aromatic amines. nih.govresearchgate.netresearchgate.net Subsequent aerobic degradation of these amines can involve hydroxylation and ring-opening reactions, ultimately leading to the formation of simpler, less toxic compounds, and in some cases, complete mineralization to carbon dioxide and water. proquest.com For instance, the degradation of Direct Black G by a thermophilic microflora was shown to involve enzymes like FMN-dependent NADH-azo reductase and catechol-2,3-dioxygenase. researchgate.net The analysis of degradation products of Mordant Black 11 by Klebsiella pneumoniae MB398 using GC-MS revealed the formation of several intermediates, including phenol (B47542) derivatives and other aromatic compounds. nih.gov
Photocatalytic Degradation Processes and Kinetics
Photocatalytic degradation offers a promising alternative for the treatment of azo dye-containing wastewater. This advanced oxidation process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy (e.g., UV or visible light), generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). researchgate.netrsc.org These ROS are powerful oxidizing agents that can non-selectively degrade complex organic molecules like this compound into simpler and less harmful substances. researchgate.net
The efficiency of the photocatalytic degradation process is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, the initial dye concentration, and the intensity of the light source. researchgate.nettandfonline.com Studies have shown that the degradation of azo dyes often follows pseudo-first-order or pseudo-second-order kinetics. researchgate.net For example, the photocatalytic degradation of Direct Black 38 has been investigated under visible light and sunlight, demonstrating the potential of this technology for environmental remediation. researchgate.net The development of novel photocatalysts, such as nanocomposites, aims to enhance the degradation efficiency by improving light absorption and reducing the recombination of electron-hole pairs. tandfonline.comnih.govacs.org
| Parameter | Influence on Photocatalytic Degradation |
| Catalyst Concentration | Affects the number of active sites and light penetration. |
| pH | Influences the surface charge of the catalyst and the dye molecule. |
| Dye Concentration | Higher concentrations can inhibit light penetration. |
| Light Intensity | Directly impacts the rate of ROS generation. |
Direct and Indirect Photocatalytic Mechanisms
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source to generate highly reactive species that can degrade organic pollutants. The degradation of this compound via photocatalysis proceeds through two primary mechanisms: direct and indirect pathways.
The process begins when the semiconductor catalyst absorbs photons with energy equal to or greater than its band gap, leading to the promotion of an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the valence band. researchgate.netmdpi.com
Direct Photocatalysis: In the direct mechanism, the positive hole (h⁺) in the valence band acts as a powerful oxidizing agent. It can directly oxidize the dye molecule adsorbed on the surface of the catalyst. This process involves the transfer of an electron from the dye molecule to the hole, initiating the breakdown of the complex dye structure.
Indirect Photocatalysis: The indirect mechanism involves the formation of highly reactive oxygen species (ROS). The photogenerated holes (h⁺) can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce hydroxyl radicals (•OH). mdpi.com These hydroxyl radicals are extremely powerful, non-selective oxidizing agents that can attack the this compound molecule, leading to its degradation. nih.gov Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen molecules (O₂) to form superoxide radical anions (•O₂⁻), which can further participate in the degradation process, either directly or by forming other ROS. mdpi.com The indirect pathway, particularly oxidation by hydroxyl radicals, is often considered the dominant mechanism in the photocatalytic degradation of recalcitrant organic pollutants like azo dyes. researchgate.net
Advanced Oxidation Processes (AOPs) for Dye Mineralization
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to mineralize persistent organic pollutants into simpler, less harmful substances such as carbon dioxide (CO₂), water (H₂O), and inorganic ions. researchgate.netatlantis-press.comunimi.it These processes are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). mdpi.com
For this compound, various AOPs have been investigated to achieve complete mineralization. researchgate.net Heterogeneous photocatalysis, as described above, is a prominent AOP. Other effective AOPs include:
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. atlantis-press.com The efficiency of this process can be significantly enhanced by UV irradiation (photo-Fenton), which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net
Ozonation: Ozone (O₃) can degrade azo dyes either through direct reaction with the chromophoric groups or indirectly through the formation of hydroxyl radicals from its decomposition in water. atlantis-press.commdpi.com
The ultimate goal of these AOPs is not just decolorization, which involves the cleavage of the azo bond, but complete mineralization. This ensures the total destruction of the parent dye molecule and any potentially harmful aromatic amine intermediates, such as benzidine (B372746), which is a known carcinogen. researchgate.netnih.gov
Catalyst Development and Optimization (e.g., TiO₂-based, N-doped, composite materials)
The efficiency of heterogeneous photocatalysis is heavily dependent on the properties of the photocatalyst. While titanium dioxide (TiO₂), particularly in its anatase form, is the most widely used photocatalyst due to its high stability, low cost, and non-toxicity, its performance is limited by its wide band gap, which restricts its activation to the UV portion of the solar spectrum. mdpi.comnih.gov To overcome this limitation and enhance degradation efficiency, significant research has focused on catalyst development and optimization.
TiO₂-based Catalysts: Nanostructured TiO₂ has been shown to be effective for the degradation of Direct Black 38. researchgate.netresearchgate.net The use of nanosized particles increases the surface-to-volume ratio, promoting better interaction between the catalyst and the dye molecules. mdpi.com
N-doped Catalysts: Doping TiO₂ with non-metal atoms, such as nitrogen (N), has been a successful strategy to create visible-light-active photocatalysts. bohrium.com Nitrogen doping narrows the band gap of TiO₂, allowing it to absorb visible light, which constitutes a larger portion of the solar spectrum. mdpi.comdntb.gov.uaresearchgate.netgotriple.eu This modification extends the utility of the photocatalyst for solar-driven applications.
Composite Materials: The development of composite photocatalysts aims to improve charge separation and enhance the adsorption of dye molecules. Combining TiO₂ with other materials like activated carbon, reduced graphene oxide (rGO), or other semiconductors can create synergistic effects. nih.govmdpi.com For instance, a composite of TiO₂ with graphitic carbon nitride (g-C₃N₄) can improve the separation of photogenerated electron-hole pairs, reducing recombination and thereby increasing photocatalytic efficiency. mdpi.com Similarly, creating heterojunctions, such as with cadmium sulfide (B99878) (CdS) or bismuth vanadate (B1173111) (BiVO₄), can enhance visible light absorption and charge carrier separation. nih.govmdpi.com
Influence of Environmental Parameters on Photocatalytic Efficiency
The efficiency of the photocatalytic degradation of this compound is significantly influenced by several environmental and operational parameters. Optimizing these parameters is key to achieving maximum removal efficiency.
pH: The pH of the solution is a critical factor. It affects the surface charge of the photocatalyst and the ionization state of the dye molecule. mdpi.commdpi.com For TiO₂, the point of zero charge (pZc) is around pH 6.6. researchgate.net At pH values below the pZc, the catalyst surface is positively charged, which enhances the adsorption of anionic dyes like this compound through electrostatic attraction. researchgate.net Conversely, at higher pH, the surface becomes negatively charged, leading to repulsion and decreased efficiency. Studies have shown that acidic conditions (e.g., pH 3-5) are often optimal for the degradation of this dye using TiO₂. mdpi.comresearchgate.net
Light Source: The type and intensity of the light source are fundamental. UV light is required to activate unmodified TiO₂. However, as mentioned, catalysts doped with materials like nitrogen or combined into composites can be activated by visible light, which is more abundant in sunlight. researchgate.nettandfonline.comacs.org
Catalyst Loading: The concentration of the photocatalyst in the solution also plays a crucial role. Initially, increasing the catalyst loading increases the number of active sites available for dye adsorption and photocatalysis, leading to a higher degradation rate. rsc.orgmdpi.com However, beyond an optimal concentration, the efficiency may decrease. tandfonline.com This is due to increased turbidity of the solution, which scatters light and reduces its penetration, as well as the potential for catalyst particle agglomeration, which reduces the effective surface area. acs.orgias.ac.in For Direct Black 38, an optimal TiO₂ dosage has been reported to be around 0.75 g/L. researchgate.net
| Parameter | Optimal Condition | Effect on Direct Black 3 Degradation | Reference |
| pH | Acidic (e.g., 5) | Enhances adsorption of the anionic dye onto the positively charged TiO₂ surface. | researchgate.net |
| **Catalyst Loading (TiO₂) ** | 0.75 g/L | Provides sufficient active sites without excessive light scattering or agglomeration. | researchgate.net |
| Light Source | UV or Visible | Depends on the catalyst; N-doped and composite catalysts can utilize visible light. | researchgate.netmdpi.com |
Identification of Photodegradation Intermediates and Reaction Pathways
The complete mineralization of this compound is a multi-step process involving the formation of various intermediate products. The degradation typically begins with the cleavage of the azo bonds, which are often the most reactive sites in the molecule. This initial step leads to the decolorization of the solution as the chromophore responsible for the color is destroyed.
The cleavage of the azo linkages in the Direct Black 3 molecule results in the formation of aromatic amines and other smaller organic compounds. researchgate.net Given that Direct Black 3 is a benzidine-based dye, one of the primary intermediates formed is benzidine, a known carcinogen. nih.govresearchgate.net Further oxidation of these aromatic intermediates by hydroxyl radicals leads to the opening of the aromatic rings and the formation of smaller aliphatic acids and aldehydes. Ultimately, these intermediates are further oxidized to CO₂, H₂O, and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻), achieving complete mineralization. researchgate.net The identification of these intermediates is typically performed using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FT-IR). researchgate.net
Interactions with Substrates and Dyeing Mechanisms of Direct Black 3 Free Acid
Substantivity and Affinity towards Various Fiber Types
The molecular structure of direct dyes, characterized by large, planar molecules, facilitates their binding to fibers through non-covalent interactions like hydrogen bonding and van der Waals forces. quora.com This inherent attraction of a dye to a fiber is known as substantivity or affinity.
Direct dyes, including Direct Black 3 free acid, demonstrate a strong affinity for cellulosic fibers such as cotton, viscose, linen, and jute. quora.comprimachemicals.commade-in-china.comdirectblack-22.com The linear, planar structure of both the dye molecules and the cellulose (B213188) polymer chains allows for close alignment, maximizing the effect of intermolecular forces.
The dyeing mechanism primarily involves:
Hydrogen Bonding: The dye's molecules form hydrogen bonds with the hydroxyl (-OH) groups present in the cellulose chains. quora.comresearchgate.net
The dyeing process for these fibers is typically carried out in a hot aqueous solution, often near boiling temperatures (80–100°C), which swells the fibers and allows for better dye penetration. quora.com The affinity for cellulose fibers is generally high, with the maximum absorption rate for some direct black dyes occurring around 80°C. made-in-china.com
Table 1: Interaction of this compound with Cellulosic Fibers
| Fiber Type | Primary Bonding Mechanisms | Key Dyeing Characteristics |
|---|---|---|
| Cotton | Hydrogen Bonding, Van der Waals Forces | High affinity; requires hot dye bath and electrolytes for exhaustion. quora.comprimachemicals.com |
| Viscose | Hydrogen Bonding, Van der Waals Forces | High affinity; suitable for dyeing and printing. quora.commade-in-china.comchinainterdyes.com |
While the primary dyes for protein fibers like wool and silk are acid dyes, direct dyes can also be used. quora.commade-in-china.comchemicalbook.comrohandyes.com Protein fibers are amphoteric, containing both acidic carboxyl (-COOH) and basic amino (-NH2) groups. In a neutral or mildly acidic dyebath, the amino groups are protonated (-NH3+), creating positive sites that can attract the anionic direct dye molecules. chemicalbook.comclartechorganics.com
The interaction with protein fibers involves a combination of forces:
Ionic Bonding: Electrostatic attraction occurs between the anionic sulfonate groups (-SO3-) of the dye and the cationic amino groups (-NH3+) on the fiber. researchgate.netclartechorganics.com This is the primary mechanism for acid dyes. dharmatrading.com
Hydrogen Bonding and Van der Waals Forces: Similar to cellulosic fibers, these forces also play a role in the dye's retention. researchgate.netclartechorganics.com
Dyeing on protein fibers with direct dyes can produce wash-fast shades, although they may lack the brilliancy achieved with acid dyes. researchgate.net
The applicability of this compound to synthetic fibers varies depending on their chemical structure.
Nylon: As a polyamide, nylon shares chemical similarities with protein fibers, possessing terminal amino groups. dharmatrading.comresearchgate.net Consequently, it can be dyed with direct dyes through mechanisms similar to those for wool and silk, primarily involving ionic interactions. rohandyes.comclartechorganics.combombaytechnologist.in
Acetate (B1210297): Cellulose acetate is a modified cellulosic fiber and is receptive to direct dyes. directblack-22.com
Other Synthetics: Fibers such as polyester (B1180765) and acrylics have minimal to no affinity for direct dyes. quora.comprimachemicals.com Their hydrophobic nature and lack of suitable bonding sites prevent effective dyeing with this class of water-soluble dyes. quora.com Disperse dyes are typically required for polyester. quora.com
Table 2: Substantivity of this compound towards Synthetic Fibers
| Fiber Type | Affinity/Substantivity | Primary Interaction Type |
|---|---|---|
| Nylon | Good | Ionic Bonding, Hydrogen Bonding |
| Acetate | Good | Hydrogen Bonding, Van der Waals Forces |
| Polyester | Very Poor/None | N/A |
| Acrylic | Very Poor/None | N/A |
Physicochemical Principles of Direct Dyeing
The direct dyeing process is a complex interplay of kinetic and thermodynamic factors that govern the transfer of dye from the solution to the fiber.
The dyeing process can be understood as moving from an initial state to a final equilibrium. The study of this process involves both kinetics (the rate of dyeing) and thermodynamics (the equilibrium state).
Thermodynamics: The equilibrium distribution of the dye between the fiber and the dyebath is described by adsorption isotherms. Common models used to analyze dyeing equilibria include the Langmuir and Freundlich isotherms. researchgate.netnih.gov These models help quantify the dye-fiber interaction and the maximum dye uptake capacity of the fiber. For direct dyes on cotton, the Freundlich isotherm has been shown to provide a precise description of the experimental data. researchgate.net
Key thermodynamic parameters provide insight into the spontaneity and driving forces of the dyeing process:
Standard Affinity (Δμ°): Represents the difference in chemical potential of the dye in its standard state in the fiber and the dyebath. It quantifies the dye's tendency to move from the solution to the fiber. nih.gov
Enthalpy of Dyeing (ΔH°): Indicates the heat change during the dyeing process. A negative value signifies an exothermic process.
Entropy of Dyeing (ΔS°): Represents the change in the degree of disorder of the system during dyeing.
Table 3: Thermodynamic Models and Parameters in Direct Dyeing
| Concept | Description | Relevance to Dyeing Process |
|---|---|---|
| Langmuir Isotherm | Assumes monolayer adsorption onto a surface with a finite number of identical sites. | Models the equilibrium sorption, particularly for systems with strong electrostatic interactions. researchgate.netnih.gov |
| Freundlich Isotherm | An empirical model that describes adsorption on heterogeneous surfaces. | Often provides a good fit for direct dye adsorption on cotton. researchgate.net |
| Standard Affinity (Δμ°) | The driving force for the dye to transfer from the dyebath to the fiber. | A higher value indicates a greater tendency for the fiber to adsorb the dye. nih.gov |
| Enthalpy (ΔH°) | The heat absorbed or released during dyeing. | Indicates whether the process is exothermic or endothermic. |
| Entropy (ΔS°) | The change in randomness of the dye molecules. | Reflects the change in the system's disorder as dye molecules move from solution to the more ordered fiber structure. |
To achieve efficient and level dyeing, electrolytes and various chemical auxiliaries are essential components of the dyebath. textileengineering.net
Role of Electrolytes: Electrolytes, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), are crucial for the successful application of direct dyes to cellulosic fibers. quora.comwhiterose.ac.uk In water, both the cellulosic fiber surface and the anionic direct dye molecules carry a negative charge, leading to electrostatic repulsion that hinders the dye from approaching the fiber. pjsir.org The addition of an electrolyte introduces cations (Na+) which neutralize the negative charge on the fiber surface, thereby reducing the repulsive forces and promoting the migration and exhaustion of the dye onto the fiber. pjsir.orgkuet.ac.bd Electrolytes also encourage dye aggregation in the solution, which lowers the dye's solubility in water and further shifts the equilibrium in favor of adsorption by the fiber. whiterose.ac.uk
Role of Dyeing Auxiliaries: A range of auxiliaries are used to optimize the dyeing process and the quality of the final product. fineotex.comtexdale.co.uk
Table 4: Functions of Common Dyeing Auxiliaries
| Auxiliary Type | Primary Function | Mechanism of Action |
|---|---|---|
| Wetting Agents | Improve dye penetration. fineotex.com | Reduce the surface tension of the dyebath, ensuring uniform and thorough wetting of the fabric. blogspot.com |
| Levelling Agents | Ensure uniform color distribution. fineotex.com | Control the rate of dye absorption and migration, preventing patchy or uneven dyeing. blogspot.com |
| Dispersing Agents | Prevent dye aggregation. textileengineering.net | Keep dye particles from clumping together, ensuring a fine and stable dispersion in the dyebath. blogspot.com |
| Sequestering Agents | Deactivate interfering metal ions. fineotex.com | Chelate metal ions (e.g., calcium, magnesium) in the water supply that could otherwise cause unwanted precipitation or color changes. fineotex.com |
| Fixing Agents | Improve wash fastness. quora.com | Applied after dyeing, they form a less soluble complex with the dye molecules, anchoring them more firmly to the fiber. chemicalbook.comblogspot.com |
Interactions at the Dye-Fiber Interface: Electrostatic and Hydrogen Bonding
The substantivity of this compound for cellulosic fibers is not based on the formation of strong, permanent covalent bonds, but rather on a combination of weaker, non-covalent interactions. nih.gov The primary forces at play are electrostatic attractions and hydrogen bonding, supplemented by van der Waals forces. quora.comquora.com
Electrostatic Interactions: this compound is an anionic dye, containing one or more sulfonate (-SO₃⁻) groups, which impart water solubility and a negative charge in solution. resiltextiles.com Cellulosic fibers, when immersed in water, also acquire a slight negative surface charge due to the ionization of hydroxyl groups. This initial repulsion is overcome by the addition of an electrolyte, such as sodium chloride or sodium sulfate, to the dyebath. quora.com The salt neutralizes the negative charge on the fiber surface, reducing the electrostatic barrier and allowing the large, planar dye molecules to approach the fiber. resiltextiles.com While direct electrostatic attraction is not the primary binding force, these ionic interactions are crucial for facilitating the dyeing process.
Hydrogen Bonding: The most significant contributor to the affinity of this compound for cellulose is hydrogen bonding. quora.comflinnsci.com The dye molecule's structure is rich in hydrogen bond donor and acceptor sites, such as azo (-N=N-) groups and amino (-NH₂) groups. quora.com The cellulose polymer is abundant in hydroxyl (-OH) groups. flinnsci.comflinnsci.ca This complementary chemistry allows for the formation of multiple hydrogen bonds between the dye and the fiber. These bonds, though individually weak, are collectively strong enough to hold the dye molecule in place within the amorphous regions of the cellulose structure. The planarity of the dye molecule maximizes the surface area available for these interactions.
| Interaction Type | Functional Groups on this compound | Functional Groups on Cellulose Fiber | Role in Dyeing Mechanism |
|---|---|---|---|
| Electrostatic Interactions | Sulfonate groups (-SO₃⁻) | Hydroxyl groups (-OH) | Mediated by electrolytes to overcome initial repulsion and facilitate dye approach to the fiber. |
| Hydrogen Bonding | Azo groups (-N=N-), Amino groups (-NH₂) | Hydroxyl groups (-OH) | Primary force of attraction, providing substantivity and holding the dye to the fiber. quora.comflinnsci.com |
| Van der Waals Forces | Large, planar aromatic structure | Cellulose polymer chain | Secondary forces that contribute to the overall affinity, arising from the close proximity of the large dye molecule to the fiber. quora.com |
Post-Dyeing Treatments and Fastness Properties
A significant drawback of direct dyes, including this compound, is their relatively poor wash fastness. resiltextiles.commeghmaniglobal.com This is because the non-covalent bonds holding the dye to the fiber are reversible, allowing the dye to gradually bleed from the fabric during laundering. zcrossinternational.com To counteract this, post-dyeing treatments, often called after-treatments, are employed to improve the dye's fastness properties.
Mechanisms of Fixation and Enhancing Dye-Fiber Bonds
The primary goal of after-treatments is to increase the molecular size of the dye within the fiber or to block its water-solubilizing groups, thereby reducing its tendency to diffuse out into the wash water. This is typically achieved through the application of dye-fixing agents.
Cationic Fixing Agents: The most common mechanism involves the use of cationic fixing agents. fineotex.com These are water-soluble polymers that carry a positive charge. cosoonchem.com this compound is anionic due to its sulfonate groups. resiltextiles.com When the dyed fabric is treated with a cationic fixing agent, an electrostatic attraction is formed between the positively charged fixing agent and the negatively charged dye molecules. sarex.com This interaction results in the formation of a larger, insoluble complex within the fiber structure. zcrossinternational.comcosoonchem.com This new, larger molecule is physically entrapped and has a much lower affinity for water, significantly improving the wet fastness of the dyeing. resiltextiles.com Some cationic fixatives may also form a film on the fiber surface, further hindering the removal of the dye. cosoonchem.com
Cross-linking Agents: Another mechanism involves the use of agents that can form cross-links. While more common with other dye classes, certain treatments can enhance the fixation of direct dyes. For example, formaldehyde-based resins can be used, which polymerize within the fiber and physically entrap the dye molecules. quora.com Some reactive fixing agents can form covalent bonds with the cellulose fiber and also interact with the dye molecule, effectively anchoring the dye more permanently. cosoonchem.comsarex.com This creates a stable network that locks the dye in place.
| Fixation Agent Type | Mechanism of Action | Effect on Dye-Fiber System |
|---|---|---|
| Cationic Polymers | Forms an ionic bond with the anionic sulfonate groups of the direct dye. resiltextiles.comsarex.com | Creates a larger, insoluble dye-fixative complex, reducing water solubility and preventing bleeding. zcrossinternational.com |
| Resin-Based Agents (e.g., formaldehyde (B43269) condensates) | Polymerizes within the fiber's amorphous regions, physically entrapping the dye molecules. quora.com | Forms a protective film and mechanically hinders the diffusion of dye out of the fiber. |
| Reactive Fixing Agents | Forms covalent bonds with the hydroxyl groups of the cellulose fiber and may also interact with the dye molecule. cosoonchem.comsarex.com | Creates a durable, cross-linked network that chemically anchors the dye to the substrate. |
Advanced Analytical Methodologies for Direct Black 3 Free Acid Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation of components from complex mixtures. For a polysulfonated azo dye like Direct Black 3 free acid, liquid chromatography is particularly well-suited.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of azo dyes. Due to the polar nature of this compound, arising from its sulfonic acid groups, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water (often buffered and containing an ion-pairing agent) and an organic modifier like acetonitrile (B52724) or methanol.
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main dye from its isomers and impurities.
Detectors for HPLC:
Diode Array Detector (DAD): A DAD detector provides spectral information across a range of wavelengths for each point in the chromatogram. This is particularly useful for the analysis of dyes, as it allows for the determination of the maximum absorption wavelength (λmax) and can help in the preliminary identification of compounds based on their UV-Vis spectra. For direct black dyes, monitoring is often performed in the visible range (e.g., around 480-610 nm) and the UV range to capture aromatic structures.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides a much higher degree of specificity and sensitivity. MS detection is based on the mass-to-charge ratio (m/z) of the ionized analyte, offering definitive identification and structural information. For a compound like this compound, electrospray ionization (ESI) in negative ion mode is typically used, as the sulfonic acid groups are readily deprotonated to form negative ions.
Below is a table summarizing typical HPLC conditions for the analysis of a related direct black azo dye, Direct Black 22.
Table 1: Example of HPLC Conditions for a Direct Black Azo Dye
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., ammonium (B1175870) acetate) |
| Detection Wavelength (DAD) | 484 nm |
| Retention Time | 5.8 min |
For the analysis of trace levels of this compound in complex matrices such as environmental samples or biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers exceptional sensitivity and selectivity by utilizing a second stage of mass analysis.
In a typical LC-MS/MS experiment, the precursor ion corresponding to the deprotonated molecule of the dye is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for accurate quantification at very low concentrations. researchgate.net
LC-MS/MS is also a powerful tool for metabolite profiling. When azo dyes are metabolized, they can undergo various biotransformations, including the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. LC-MS/MS can be used to identify and quantify these metabolites, which is crucial for understanding the biological fate of the dye. researchgate.netnih.gov
The table below shows LC-MS/MS parameters for the analysis of Direct Black 22, a structurally related compound.
Table 2: LC-MS/MS Parameters for a Related Direct Black Azo Dye
| Parameter | Value |
|---|---|
| Compound | Direct Black 22 |
| Precursor Ion (m/z) | [M-3Na+H]²⁻ |
| Product Ions (m/z) | 370.1, 645.0 |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
While this compound itself is non-volatile and therefore not suitable for direct analysis by Gas Chromatography (GC), GC-MS is an essential technique for the analysis of its potential volatile degradation products. researchgate.netresearchgate.net A significant concern with azo dyes is their potential to break down, particularly through reductive cleavage of the azo linkage (-N=N-), to form aromatic amines, some of which are known carcinogens. restek.com
The standard procedure involves a chemical reduction step (e.g., using sodium dithionite) to cleave the azo bonds in the dye molecule. The resulting aromatic amines are then extracted from the aqueous solution with an organic solvent, and the extract is analyzed by GC-MS. restek.comnih.gov The high separation efficiency of the GC column combined with the definitive identification capabilities of the mass spectrometer allows for the reliable identification and quantification of these potentially harmful degradation products.
Table 3: Potential Volatile Degradation Products of Azo Dyes Analyzable by GC-MS
| Compound Class | Example Compounds |
|---|---|
| Aromatic Amines | Aniline (B41778), Naphthalen-1-amine |
| Benzene Derivatives | Benzene, Toluene |
| Naphthalene (B1677914) Derivatives | Naphthalene |
Electrophoretic Methods for Separation and Analysis
Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques are particularly effective for the analysis of charged species like the sulfonated this compound.
Capillary Electrophoresis (CE) offers extremely high separation efficiency, short analysis times, and requires only minute sample volumes. For sulfonated azo dyes, Capillary Zone Electrophoresis (CZE) is the most common mode. nih.govnih.govsci-hub.box In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes.
The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow (EOF). For anionic dyes like this compound, a buffer with a pH that ensures the sulfonic acid groups are deprotonated is used. Detection is typically performed using a DAD, which provides spectral information for identification. nih.govresearchgate.net
Table 4: Typical Capillary Zone Electrophoresis Conditions for Sulfonated Azo Dyes
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at alkaline pH |
| Applied Voltage | 15-30 kV |
| Detection | Diode Array Detector (DAD) |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which involve the coupling of a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of complex molecules like this compound. asdlib.orgsaspublishers.comactascientific.comrjpn.org The power of these techniques lies in their ability to provide both separation of the analyte from a complex matrix and its unambiguous identification.
The chromatographic and electrophoretic methods discussed above are prime examples of hyphenated techniques when coupled with powerful detectors:
LC-MS and LC-MS/MS: These are the most powerful hyphenated techniques for the analysis of non-volatile and polar compounds. They provide information on the molecular weight and structure of the parent dye, as well as its impurities and non-volatile degradation products.
GC-MS: This is the gold standard for the analysis of volatile and semi-volatile compounds, making it ideal for identifying the aromatic amines and other volatile products that may result from the degradation of this compound.
CE-MS: The coupling of capillary electrophoresis with mass spectrometry combines the high separation efficiency of CE with the specificity of MS detection, providing a powerful tool for the analysis of charged and polar compounds in complex samples.
The use of these hyphenated techniques provides a multi-faceted analytical approach that is essential for the complete characterization of this compound, from its quantification in products to the identification of its potential degradation products and metabolites in environmental and biological systems.
Integration of Spectroscopy with Chromatography for Structural Elucidation
The unambiguous structural elucidation of multifaceted molecules such as this compound necessitates a multi-faceted analytical approach. The integration of high-resolution separation techniques, primarily chromatography, with information-rich spectroscopic methods provides a comprehensive understanding of a dye's chemical identity. Hyphenated techniques, which couple a separation method with a detection method, are indispensable in modern analytical chemistry. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components from complex mixtures. patsnap.comcrimsonpublishers.com For azo dyes, reversed-phase HPLC is frequently employed to separate the primary dye molecule from isomers, synthetic by-products, and degradation products. researchgate.net When coupled with a detector, HPLC can provide both qualitative and quantitative data.
Spectroscopic detectors are essential for identifying the separated components. Key integrated techniques include:
HPLC with Mass Spectrometry (HPLC-MS): This is arguably the most powerful combination for structural analysis. researchgate.net After the dye is separated by the HPLC column, it enters the mass spectrometer, which ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the dye. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that acts as a molecular fingerprint, allowing for detailed structural confirmation. researchgate.net Negative-ion electrospray ionization (ESI) is often compatible with the analysis of polysulphonated azo dyes. researchgate.net
HPLC with UV-Visible Spectroscopy (HPLC-UV-Vis): Often utilizing a Diode Array Detector (DAD), this setup allows for the acquisition of UV-Vis absorption spectra for each component as it elutes from the column. researchgate.net The spectrum provides information about the chromophoric system of the dye, which is directly related to its color. docbrown.info While UV-Vis spectroscopy is a valuable screening tool, it may not easily distinguish between dyes with very similar molecular structures on its own. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically coupled directly with HPLC in real-time for routine analysis, NMR plays a vital role in the definitive structural elucidation of isolated dye compounds. digitellinc.com After a dye or impurity is isolated and purified, techniques like 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HMBC) can map the precise arrangement of atoms and their connectivity within the molecule. digitellinc.comnih.gov This level of detail is often required to differentiate between positional isomers, which can be present in commercial dye samples. researchgate.netresearchgate.net
The synergistic use of these techniques allows for a complete characterization. HPLC separates the components, UV-Vis provides initial chromophore data, MS confirms the molecular weight and elemental composition, and MS/MS and NMR provide the definitive structural arrangement. researchgate.netresearchgate.netdigitellinc.comnih.gov
| Technique | Information Obtained | Primary Application |
|---|---|---|
| HPLC-UV/Vis (DAD) | Retention time, UV-Vis absorption spectrum. researchgate.net | Separation, quantification, preliminary identification based on chromophore. |
| HPLC-MS | Retention time, molecular weight. researchgate.net | Separation, accurate mass determination, molecular formula confirmation. |
| HPLC-MS/MS | Retention time, molecular weight, fragmentation pattern. researchgate.net | Definitive structural identification and confirmation. |
| NMR (on isolated fractions) | Detailed atomic connectivity and spatial arrangement. digitellinc.com | Unambiguous structural elucidation of pure compounds, isomer differentiation. |
Emerging Analytical Platforms and High-Throughput Screening in Dye Research
The field of dye research is continuously advancing, driven by the need for faster, more efficient, and more sensitive analytical methods. Emerging platforms are moving beyond traditional chromatographic techniques to offer rapid analysis with minimal sample preparation.
One such advancement is the use of ambient ionization mass spectrometry techniques like Direct Analysis in Real Time (DART-MS). researchgate.net DART-MS allows for the rapid chemical characterization of small molecules directly from their native state with little to no sample preparation, significantly speeding up the analytical process compared to traditional methods that require extraction and separation steps. semanticscholar.org
High-Throughput Screening (HTS) methodologies are also becoming increasingly relevant in dye research, particularly in areas like bioremediation and toxicology. For instance, HTS can be used to rapidly assess the ability of vast libraries of microorganisms or enzymes to degrade specific azo dyes. nih.govmdpi.com This involves using automated systems and miniaturized assays to test thousands of candidates in parallel, accelerating the discovery of effective bioremediation agents. nih.govmdpi.com Similarly, HTS can be employed to screen dyes for potential toxicity or other biological activities.
| Parameter | Conventional Methods (e.g., HPLC) | High-Throughput Screening (HTS) |
|---|---|---|
| Sample Throughput | Low to moderate (one sample at a time). crimsonpublishers.com | Very high (thousands of samples per day). nih.gov |
| Analysis Time | Minutes to hours per sample. crimsonpublishers.com | Seconds to minutes per sample. |
| Sample Volume | Milliliters (mL). | Microliters (µL) or nanoliters (nL). |
| Primary Goal | Detailed characterization and quantification. | Rapid identification of "hits" from large libraries. |
| Application in Dye Research | Purity analysis, structural elucidation, quantitative monitoring. crimsonpublishers.com | Screening for biodegradation agents, toxicity assessment. mdpi.com |
Application of Sensor Technologies for Environmental Monitoring
The potential release of synthetic dyes like this compound into aquatic ecosystems necessitates robust environmental monitoring. Traditional methods, while accurate, are often lab-based, time-consuming, and not suitable for real-time, in-field analysis. crimsonpublishers.com Sensor technologies offer a compelling alternative, providing rapid, cost-effective, and often portable solutions for detecting pollutants. nih.gov
Various sensor types are being developed for monitoring dyes and related compounds in environmental samples:
Biosensors: These devices integrate a biological sensing element (like an enzyme, antibody, or microorganism) with a transducer to convert a biological signal into a measurable electrical or optical signal. nih.gov For example, an enzyme-based biosensor might use an azoreductase enzyme that specifically interacts with azo dyes, producing a detectable change. Whole-cell biosensors utilize microorganisms that can metabolize the target dye, leading to a measurable response. nih.gov
Electrochemical Sensors: These sensors measure changes in electrical properties (like current or potential) that occur when the sensor interacts with the target analyte. They are known for their high sensitivity, rapid response, and potential for miniaturization.
Optical Sensors: This broad category includes sensors based on colorimetry, fluorescence, and surface-enhanced Raman scattering (SERS). SERS-based sensors, in particular, have shown great promise for detecting dyes at very low concentrations. mdpi.comnih.gov They work by adsorbing the dye molecules onto a nanostructured metal surface, which dramatically enhances the Raman signal, providing a highly specific molecular fingerprint. nih.gov
The development of these sensor technologies is a critical step towards enabling continuous, on-site monitoring of water quality, allowing for the rapid detection of contamination events and better management of industrial effluents. sandia.gov
| Sensor Type | Sensing Principle | Key Advantages | Potential Challenges |
|---|---|---|---|
| Enzyme-Based Biosensors | Specific enzyme-substrate reaction. nih.gov | High specificity, high sensitivity. | Enzyme stability, potential for inhibition by matrix components. |
| Whole-Cell Biosensors | Microbial metabolic activity or response. nih.gov | Cost-effective, can detect a broad range of bioavailable pollutants. | Lower specificity, slower response time. |
| Electrochemical Sensors | Measures changes in current, potential, or impedance. | High sensitivity, rapid response, portability. | Susceptibility to fouling, interference from other compounds. |
| SERS-based Optical Sensors | Enhancement of Raman scattering signal on a nanostructured surface. nih.gov | Ultra-high sensitivity, provides structural information (fingerprinting). mdpi.com | Substrate fabrication consistency, potential for background interference. |
Q & A
Q. What are the critical physicochemical properties of Direct Black 3 free acid that influence its behavior in aqueous solutions, and how are these properties experimentally determined?
Methodological Answer: Key properties include solubility, pKa, and spectral absorption maxima. Solubility can be measured via gravimetric analysis under controlled pH and temperature . pKa determination requires potentiometric titration with standardized acids/bases, while UV-Vis spectroscopy (200–800 nm) identifies absorption characteristics. Ensure calibration against reference standards to minimize instrumental bias .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are their limitations?
Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., -COOH, azo bonds) via characteristic wavenumbers (e.g., 1600 cm⁻¹ for C=O). Nuclear magnetic resonance (NMR) elucidates proton environments but may struggle with low solubility. Pair with elemental analysis (CHNS/O) to confirm purity. Cross-validate results using high-performance liquid chromatography (HPLC) to detect degradation byproducts .
Advanced Research Questions
Q. How should researchers design experiments to investigate the photodegradation kinetics of this compound under simulated environmental conditions?
Methodological Answer: Use a factorial design varying UV intensity (e.g., 254–365 nm), pH (3–10), and dissolved oxygen levels. Monitor degradation via time-resolved UV-Vis spectroscopy and LC-MS to identify intermediates. Include control experiments (dark conditions) to isolate photolytic effects. Apply pseudo-first-order kinetics models, ensuring statistical validation (e.g., ANOVA for replicate consistency) .
Q. What strategies resolve contradictions in reported adsorption efficiencies of this compound on cellulose-based substrates?
Methodological Answer: Conduct a meta-analysis of substrate pretreatment methods (e.g., mercerization, plasma activation) and adsorption conditions (pH, ionic strength). Reproduce experiments using standardized protocols (e.g., ASTM methods) to isolate variables. Surface characterization via SEM-EDS or XPS can clarify substrate-dye interactions. Address discrepancies using multivariate regression to identify dominant factors .
Q. How can the electrochemical stability of this compound be systematically evaluated for applications in dye-sensitized solar cells?
Methodological Answer: Employ cyclic voltammetry (CV) in a three-electrode system (e.g., Ag/AgCl reference) to determine redox potentials and electron transfer kinetics. Correlate with long-term stability tests under simulated solar irradiation (AM 1.5G spectrum). Use electrochemical impedance spectroscopy (EIS) to assess interfacial resistance changes. Normalize data to dye loading density (µmol/cm²) for cross-study comparisons .
Methodological and Analytical Challenges
Q. What quality control measures are essential to ensure reproducibility in synthesizing this compound?
Methodological Answer: Document reaction parameters (temperature, stoichiometry, catalyst purity) meticulously. Implement in-process monitoring (e.g., TLC or inline pH probes) to track azo coupling efficiency. Post-synthesis, validate purity via HPLC (>98% peak area) and ash content analysis. Share raw data and calibration curves in supplementary materials to enhance transparency .
Q. How should researchers approach conflicting data on the acute toxicity of this compound in aquatic models?
Methodological Answer: Re-evaluate test organisms (e.g., Daphnia magna vs. zebrafish), exposure durations, and endpoints (LC50 vs. oxidative stress biomarkers). Use standardized OECD guidelines for acute toxicity assays. Perform comparative metabolomics to identify species-specific metabolic pathways affected. Publish full datasets (including negative controls) to enable meta-analyses .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in ecotoxicological studies of this compound?
Methodological Answer: Apply nonlinear regression models (e.g., log-logistic or probit) to estimate EC50 values. Use bootstrapping (≥1000 iterations) to calculate confidence intervals. For omics data (transcriptomics/proteomics), apply false discovery rate (FDR) corrections to mitigate Type I errors. Open-source tools like R/Bioconductor ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
